molecular formula C10H14O B170589 (1R)-1-(4-methylphenyl)propan-1-ol CAS No. 112777-65-8

(1R)-1-(4-methylphenyl)propan-1-ol

Cat. No. B170589
Key on ui cas rn: 112777-65-8
M. Wt: 150.22 g/mol
InChI Key: ZBDUWPZEVMGAMD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875645B2

Procedure details

4.5 g (1.6 ml, 16.7 mmol) Phosphorus tribromide were added portion-wise, with stirring to a solution of 4.98 g (33.0 mmol) rac-1-p-tolyl-propan-1-ol and 0.37 ml pyridine in 17 ml anhydrous diethyl ether at 0° C. The reaction mixture was warmed to ambient temperature and the reaction monitored by HPLC to completion. The reaction mixture was poured onto ice-water and the whole was extracted with dichloromethane. The organic phase was washed with brine, dried over MgSO4 and evaporated to give rac-1-(1-bromo-propyl)-4-methyl-benzene as a colourless oil that did not require further purification: NMR (CDCl3, ppm): 1.01 (3H, t), 2.28 (2H, m), 2.40 (3H, s), 4.92 (1H, t), 7.20 (4H, m).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[C:5]1([CH3:15])[CH:10]=[CH:9][C:8]([CH:11](O)[CH2:12][CH3:13])=[CH:7][CH:6]=1.N1C=CC=CC=1>C(OCC)C>[Br:2][CH:11]([C:8]1[CH:9]=[CH:10][C:5]([CH3:15])=[CH:6][CH:7]=1)[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
4.98 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(CC)O)C
Name
Quantity
0.37 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC(CC)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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